Product packaging for 8-Desethyl Etodolac(Cat. No.:CAS No. 41339-67-7)

8-Desethyl Etodolac

Número de catálogo: B143415
Número CAS: 41339-67-7
Peso molecular: 259.3 g/mol
Clave InChI: OVKMSIKSGLLUIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization within Nonsteroidal Anti-inflammatory Drug (NSAID) Metabolism Research

The parent compound, Etodolac, is a widely used NSAID that undergoes extensive metabolism in the liver. drugbank.comdrugs.com The metabolic process for Etodolac is complex, yielding several metabolites, including 6-, 7-, and 8-hydroxylated etodolac, as well as their glucuronidated forms, which are then primarily excreted renally. drugbank.comdrugs.com

It is important to distinguish 8-Desethyl Etodolac from these metabolic products. Current research identifies this compound not as a metabolite of Etodolac, but as a process-related impurity. lgcstandards.comsynzeal.comchemicea.com This means it is a substance that can be formed during the chemical synthesis of Etodolac. Therefore, its significance in the context of NSAID research is centered on pharmaceutical chemistry and analytics, specifically in the purity profiling and quality assessment of the active pharmaceutical ingredient (API) Etodolac.

Nomenclature and Synonyms of this compound

The precise identification of chemical compounds is fundamental in scientific research. This compound is known by several names across different conventions and applications.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the compound.

PropertyValueSource
IUPAC Name 2-(1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid nih.gov
CAS Number 41339-67-7 lgcstandards.comsynzeal.comchemicea.com
Molecular Formula C15H17NO3 nih.govnih.gov
Molecular Weight 259.30 g/mol nih.gov

Table 1: IUPAC and Chemical Properties of this compound

In academic literature and industrial settings, shorthand names and impurity designations are common for practical purposes. This compound is frequently referred to as Etodolac EP Impurity A , which signifies its listing as a known impurity in the European Pharmacopoeia (EP). lgcstandards.comsynzeal.comnih.gov This designation is critical for regulatory compliance and quality control during drug manufacturing. Other synonyms include 1-Ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid. nih.govsimsonpharma.com

It is crucial to note that while "Etodolac Related Compound A" is a designation used by the United States Pharmacopeia (USP), it refers to a different chemical entity, specifically (±)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano [3,4-b]-indole-1-acetic acid, and is not a synonym for this compound. synzeal.comusp.org

Designation TypeNameSource
Common Name This compound nih.gov
EP Impurity Etodolac EP Impurity A synzeal.comclearsynth.comsynzeal.com
Chemical Synonym 2-[(1RS)-1-Ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid lgcstandards.compharmaffiliates.com

Table 2: Common and Industrial Names for this compound

Structural Relationship to Parent Compound Etodolac

The name "this compound" directly implies its structural difference from the parent drug, Etodolac. The parent compound's full chemical name is 1,8-diethyl-1,3,4,9-tetrahydropyrano-[3,4-b]indole-1-acetic acid. nih.gov The prefix "8-desethyl" indicates the absence of an ethyl group at the 8th position of the molecule's indole (B1671886) ring structure. In this compound, this ethyl group is replaced by a hydrogen atom. This seemingly minor structural modification results in a distinct chemical compound with different physical and chemical properties.

CompoundCore StructureSubstitution at Position 8
Etodolac 1-ethyl-1,3,4,9-tetrahydropyrano-[3,4-b]indole-1-acetic acidEthyl group (-CH2CH3)
This compound 1-ethyl-1,3,4,9-tetrahydropyrano-[3,4-b]indole-1-acetic acidHydrogen atom (-H)

Table 3: Structural Comparison of Etodolac and this compound

Significance in Drug Discovery and Development Paradigms

The primary significance of this compound in the pharmaceutical industry is its role as an impurity reference standard. synzeal.comclearsynth.com During the synthesis and production of Etodolac, impurities can arise, and regulatory authorities like the FDA and EMA require strict control over their levels in the final drug product.

The availability of highly purified this compound is essential for several key activities in drug development:

Analytical Method Development: It is used to develop and fine-tune analytical techniques, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying its presence in batches of Etodolac. lgcstandards.com

Method Validation: Once a detection method is developed, the reference standard is used to validate the method's accuracy, precision, and sensitivity, ensuring it is reliable for routine quality control. synzeal.comclearsynth.com

Quality Control (QC): Manufacturers use the standard in their QC laboratories to test batches of Etodolac API and finished products to ensure that the level of this specific impurity does not exceed the safe, regulated limits. synzeal.comclearsynth.com

By serving as a benchmark, this compound plays a vital, albeit indirect, role in ensuring the quality and consistency of the NSAID Etodolac provided to patients. Its presence is not for therapeutic effect but is a critical parameter monitored to maintain the integrity of the final pharmaceutical product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO3 B143415 8-Desethyl Etodolac CAS No. 41339-67-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-15(9-13(17)18)14-11(7-8-19-15)10-5-3-4-6-12(10)16-14/h3-6,16H,2,7-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKMSIKSGLLUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41339-67-7
Record name 1-Ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041339677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Desethyl etodolac
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E49GA3BVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Studies of 8 Desethyl Etodolac

Synthetic Pathways for Etodolac Metabolites and Analogs

The synthesis of Etodolac and its analogs, including metabolites, is a well-documented area of medicinal chemistry. nih.govacs.org These syntheses are crucial for confirming the identity of metabolites found in biological systems and for exploring the pharmacological activity of related new chemical entities. nih.gov The general strategies often revolve around the construction of the core tricyclic pyrano[3,4-b]indole system.

The cornerstone of Etodolac synthesis is the Fischer indole (B1671886) synthesis or related methods to create a substituted tryptophol (B1683683), which serves as the key precursor. iosrjournals.orggoogle.com For Etodolac itself, the critical starting material is 7-ethyl tryptophol. iosrjournals.orggoogle.com The synthesis of 8-Desethyl Etodolac logically proceeds from a precursor lacking the 7-ethyl substituent, namely tryptophol.

An optimized process for synthesizing 7-ethyl tryptophol, a key intermediate for Etodolac, starts from 2-ethylphenyl hydrazine (B178648) hydrochloride and 2,3-dihydrofuran. iosrjournals.org This reaction is catalyzed by sulfuric acid in a solvent mixture such as N,N-dimethyl acetamide (B32628) (DMAc) and water, achieving high yields. iosrjournals.org A different patented approach uses 7-ethylindole (B1586515) as the starting material, which reacts with ethyl 2-((ethoxycarbosulfanyl)thio)ethyl acetate (B1210297) and is subsequently reduced to form 7-ethyl tryptophol. google.com

The central transformation involves the acid-catalyzed reaction of the tryptophol precursor with a β-ketoester. google.comgoogle.com In the case of Etodolac, 7-ethyl tryptophol is reacted with methyl 3-oxopentanoate (B1256331). google.com This reaction, known as the Pictet-Spengler reaction, forms the tetrahydropyrano-indole ring system. The final step is the hydrolysis of the resulting ester to yield the carboxylic acid moiety of the final drug molecule. google.com

Table 1: Key Precursor Transformations in the Synthesis of Etodolac and Analogs

Target Compound Key Precursor 1 Key Precursor 2 Key Reaction Type Reference
Etodolac 7-Ethyl Tryptophol Methyl 3-oxopentanoate Pictet-Spengler Reaction / Cyclization google.com
This compound Tryptophol Methyl 3-oxopentanoate Pictet-Spengler Reaction / Cyclization Implied
7-Ethyl Tryptophol 2-Ethylphenyl hydrazine HCl 2,3-Dihydrofuran Fischer Indole Synthesis iosrjournals.org
7-Ethyl Tryptophol 7-Ethylindole Ethyl 2-((ethoxycarbosulfanyl)thio)ethyl acetate Multi-step synthesis google.com

The synthesis of this compound does not typically involve a literal "desethylation" (removal of an ethyl group) from the Etodolac molecule. Instead, it is more efficiently synthesized de novo from precursors that lack the ethyl group at the indole-7 position. The primary precursor for this synthesis is tryptophol (2-(1H-indol-3-yl)ethanol).

The synthetic route mirrors that of Etodolac. Tryptophol is reacted with methyl 3-oxopentanoate in the presence of an acid catalyst. google.comgoogle.com This reaction constructs the 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole (B8210417) core, but without the ethyl group at position 8, yielding the methyl ester of this compound. The final step is a hydrolysis reaction, typically under basic conditions, to convert the methyl ester into the final carboxylic acid product, 2-(1-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. nih.govgoogle.com This approach avoids the harsh conditions that would be required for a selective C-C bond cleavage in a direct desethylation reaction.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer powerful tools for achieving high stereoselectivity in chemical synthesis, which is particularly relevant for chiral drugs like Etodolac. Research into these approaches for Etodolac has explored the use of enzymes for kinetic resolution. One study reported that a chemoenzymatic method using lipase (B570770) and an alkoxy group donor proved inefficient for the kinetic resolution of racemic Etodolac, suggesting that the tertiary chiral center of the molecule poses a significant challenge for this specific enzymatic system. acs.org

However, the broader field has seen success with similar structures. Lipase-catalyzed kinetic resolution (KR) and alcohol dehydrogenase (ADH)-catalyzed stereoselective bioreduction are established strategies for producing enantiomerically pure intermediates. acs.org For instance, immobilized lipase from Burkholderia cepacia has been effectively used to resolve racemic alcohols via acetylation, yielding esters with high enantiomeric excess. acs.org While direct application to Etodolac was not optimal, these enzymatic strategies remain a viable area of exploration for the synthesis of chiral analogs, potentially including the individual enantiomers of this compound.

Derivatization Strategies for Structural Modification and Exploration

The carboxylic acid group of Etodolac and its analogs is a prime target for derivatization to modify the compound's properties or to facilitate analysis. These strategies are directly applicable to this compound.

One common strategy is the formation of esters or amides. New prodrugs of Etodolac have been prepared through Steglich esterification, reacting the carboxylic acid with thymol (B1683141) to potentially reduce ulcerogenic effects. nih.gov Another approach involves converting the carboxylic acid to a methyl ester, which is then reacted with hydrazine hydrate (B1144303) to form an acetohydrazide intermediate. rdd.edu.iq This hydrazide can be further reacted with various aldehydes to create a library of Etodolac hydrazone derivatives for biological screening. rdd.edu.iq

Derivatization is also a key strategy for the analytical separation of enantiomers. A stereoselective HPLC assay was developed by derivatizing the enantiomers of Etodolac with the chiral reagent (S)-(-)-α-(1-naphthyl)ethylamine (S-NEA) using coupling agents like EDC and HOBT. nih.gov This creates diastereomeric amides that can be separated on a standard reversed-phase HPLC column, allowing for the quantification of individual enantiomers. nih.gov

Table 2: Examples of Derivatization Strategies for the Etodolac Scaffold

Functional Group Reagent(s) Product Type Purpose Reference
Carboxylic Acid Thymol, DCC, DMAP Ester (Prodrug) Structural Modification (Pharmacology) nih.gov
Carboxylic Acid Methanol, H₂SO₄ Methyl Ester Synthetic Intermediate rdd.edu.iq
Methyl Ester Hydrazine Hydrate Acetohydrazide Synthetic Intermediate rdd.edu.iq
Acetohydrazide Various Aldehydes Hydrazone Structural Modification (Exploration) rdd.edu.iq
Carboxylic Acid S-NEA, EDC, HOBT Diastereomeric Amide Analytical Derivatization (Chiral Separation) nih.gov

Stereochemical Considerations in Synthesis

Etodolac is a chiral compound due to the quaternary stereocenter at the C1 position of the pyrano[3,4-b]indole ring system. nih.gov It is administered clinically as a racemate, a 1:1 mixture of the (R)- and (S)-enantiomers. drugbank.com The anti-inflammatory activity, however, resides primarily in the (S)-enantiomer. drugbank.com this compound is also a racemic compound. nih.gov

The standard synthetic routes, such as the Pictet-Spengler reaction between tryptophol and a β-ketoester, are not stereoselective and thus produce a racemic mixture. google.com Therefore, obtaining enantiomerically pure forms of this compound requires specific stereochemical strategies.

There are two primary approaches:

Resolution of the Racemate: This involves separating the enantiomers from the racemic mixture. A classical method is the fractional crystallization of diastereomeric salts, which was successfully used to resolve Etodolac enantiomers using an optically active amine like 1-phenylethylamine. nih.gov Another method is chiral chromatography, either by using a chiral stationary phase or by derivatizing the racemate with a chiral agent to form diastereomers that can be separated on a non-chiral column, as described in section 2.3. nih.govnih.gov

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. A stereoselective synthesis of key intermediates for chiral Etodolac has been executed starting from an asymmetric cyclization of a chiral diketone with 7-ethyltryptophol. researchgate.net Such strategies involve the use of chiral catalysts, auxiliaries, or starting materials to control the formation of the stereocenter during the reaction, providing a more direct route to the single, active enantiomer.

Biotransformation and Metabolic Pathways of Etodolac Leading to 8 Desethyl Etodolac

Hepatic Metabolism of Etodolac and Metabolite Formation

The liver is the primary site of etodolac metabolism. drugbank.com After oral administration, etodolac is well absorbed and undergoes virtually complete biotransformation. nih.gov The two major pathways involved in the hepatic metabolism of etodolac are Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation). drugbank.comnih.gov These processes are facilitated by specific enzyme systems within the liver cells.

Role of Cytochrome P450 Enzymes in Hydroxylation

Hydroxylation, a key Phase I metabolic reaction, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com In the case of etodolac, the CYP2C9 isozyme plays a significant role in the hydroxylation of the drug. mdpi.com This enzymatic process introduces a hydroxyl (-OH) group onto the etodolac molecule, leading to the formation of various hydroxylated metabolites.

Role of UGT Enzymes in Glucuronidation

Glucuronidation is a major Phase II conjugation reaction that enhances the water solubility of drugs and their metabolites, facilitating their excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). For etodolac, the UGT1A9 isozyme is primarily responsible for its glucuronidation. mdpi.com This reaction involves the covalent addition of a glucuronic acid moiety to the etodolac molecule, forming an etodolac acyl glucuronide. nih.gov

Identification and Characterization of Etodolac Metabolites

Several metabolites of etodolac have been identified in urine and plasma. These metabolites are generally inactive and are eliminated from the body via renal excretion. mdpi.com

Hydroxylated Metabolites (e.g., 6-, 7-, and 8-Hydroxylated Etodolac)

The primary hydroxylated metabolites of etodolac are 6-hydroxyetodolac, 7-hydroxyetodolac, and 8-(1'-hydroxy)etodolac. nih.govijmps.org These metabolites are formed through the action of cytochrome P450 enzymes on the etodolac molecule. The formation of these hydroxylated derivatives is a crucial step in the metabolic clearance of etodolac.

Glucuronide Conjugates

In addition to hydroxylation, etodolac and its hydroxylated metabolites can undergo glucuronidation. drugbank.comnih.gov The direct conjugation of etodolac with glucuronic acid results in the formation of etodolac acyl glucuronide. nih.gov The hydroxylated metabolites can also be further conjugated with glucuronic acid to form hydroxylated metabolite glucuronides. ijmps.org These glucuronide conjugates are highly water-soluble and are readily excreted in the urine. mdpi.com

Enzymatic Mechanisms of Desethylation Pathways

Based on a comprehensive review of the available scientific literature, a desethylation pathway is not a recognized metabolic route for etodolac. The compound 8-Desethyl Etodolac is identified as a manufacturing impurity of etodolac and is not reported to be a product of its in vivo biotransformation. Therefore, there are no known enzymatic mechanisms for the desethylation of etodolac to form this compound. The primary metabolic pathways for etodolac are hydroxylation and glucuronidation, as detailed in the preceding sections.

Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that "this compound" is a metabolite formed from the biotransformation of Etodolac. The primary metabolic pathways for Etodolac that have been identified and extensively studied involve hydroxylation and glucuronidation.

The known principal metabolites of Etodolac include 6-hydroxyetodolac, 7-hydroxyetodolac, and 8-(1'-hydroxy)etodolac, as well as their corresponding glucuronide conjugates drugbank.comresearchgate.netnih.gov. Research into the metabolism of Etodolac in various species, including humans, rats, and dogs, consistently points to these pathways of oxidation and conjugation drugbank.comnih.gov.

While "this compound" exists as a synthesized chemical compound and is available from chemical suppliers, scientific studies detailing its formation through the metabolic breakdown of Etodolac in biological systems are not present in the reviewed literature.

Therefore, it is not possible to provide a scientifically accurate article on the "" as requested in the outline. Any attempt to do so would be speculative and not supported by current research findings.

Instead, an article can be generated focusing on the established and documented metabolic pathways of Etodolac, adhering to the requested structure concerning metabolic profiling methodologies and comparative metabolism across species for the known hydroxylated and glucuronidated metabolites.

Pharmacological and Biological Activities of 8 Desethyl Etodolac As a Metabolite

Evaluation of Anti-inflammatory Potential

The anti-inflammatory potential of Etodolac metabolites has been a subject of scientific investigation to determine their contribution to the parent drug's activity. Research has included both in vitro and in vivo models.

In laboratory studies designed to assess the anti-inflammatory properties of Etodolac metabolites, their ability to inhibit the production of prostaglandins was evaluated. Prostaglandins are key mediators of inflammation, and their inhibition is a primary mechanism of action for NSAIDs. nih.govpatsnap.com A study that synthesized and evaluated several metabolites of Etodolac, including hydroxylated forms, tested their capacity to block prostaglandin production in chondrocyte cells. The findings from this research indicated that the tested metabolites were either inactive or possessed only marginal activity in this in vitro assay. nih.gov

To assess the anti-inflammatory effects in a living organism, Etodolac metabolites were tested using the rat adjuvant edema model, a standard method for evaluating anti-inflammatory drugs. nih.gov This model involves inducing arthritis in rats to study the efficacy of potential treatments. Consistent with the in vitro findings, the metabolites of Etodolac demonstrated a lack of significant activity. The study concluded that these compounds were either inactive or had only marginal effects in this in vivo model. nih.gov

Analgesic and Antipyretic Activity Investigations

The parent compound, Etodolac, exhibits both pain-relieving (analgesic) and fever-reducing (antipyretic) activities. drugbank.comnih.govnih.gov However, based on the findings that the primary metabolites of Etodolac possess little to no anti-inflammatory activity through the inhibition of prostaglandin synthesis, significant analgesic or antipyretic effects, which share this mechanism, are not expected. nih.gov The scientific literature focusing on the specific analgesic and antipyretic properties of 8-Desethyl Etodolac or related metabolites is correspondingly scarce, reflecting their minimal contribution to the primary effects of the parent drug.

Molecular Mechanisms of Action

The molecular action of NSAIDs like Etodolac is centered on their interaction with specific enzymes and receptors.

While the parent drug Etodolac has been studied for its binding characteristics, specific target receptor binding studies for this compound are not detailed in the available literature. Given the demonstrated lack of primary pharmacological activity, it is inferred that its binding affinity to key inflammatory targets would be negligible.

Etodolac's therapeutic effects are a result of its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over cyclooxygenase-1 (COX-1). patsnap.comnih.gov This selectivity is a key feature of its pharmacological profile. patsnap.comnih.gov Studies evaluating the metabolites of Etodolac found them to be largely inactive in assays that measure the inhibition of prostaglandin production, which is a direct consequence of cyclooxygenase inhibition. nih.gov This indicates a lack of significant inhibitory activity against COX isoforms for these metabolites. The research points to the metabolites being pharmacologically inactive, possessing at best only marginal activity compared to the parent compound, Etodolac. nih.gov

Information on the Chemical Compound “this compound” is Not Currently Available in Publicly Accessible Scientific Literature

Searches were conducted to specifically address the following areas as per the requested outline:

Structure-Activity Relationship (SAR) Studies of Desethylated Analogs

Influence of Stereochemistry on Biological Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

While information exists for the parent compound, Etodolac, and some of its other metabolites, such as hydroxylated forms, there is a notable absence of research pertaining to "this compound." The available scientific literature on Etodolac metabolism does not mention a desethylated metabolite at the 8-position. Studies that have synthesized and evaluated other metabolites of Etodolac have generally found them to be inactive or to possess only marginal biological activity.

Chemical suppliers list "this compound" as a product for research purposes, confirming its existence as a chemical entity. However, this availability is not accompanied by any published data on its pharmacological properties or biological effects.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article on “this compound” that adheres to the requested detailed outline due to the lack of available research data.

Advanced Analytical Methodologies for the Detection and Quantification of 8 Desethyl Etodolac

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of Etodolac and its related impurities, including 8-Desethyl Etodolac. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the isolation and quantification of individual compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is another technique that has been applied to the analysis of Etodolac. ijpsr.infonih.gov Due to the low volatility of acidic drugs like Etodolac and its impurities, a derivatization step is typically required to convert them into more volatile esters before GC analysis. GC methods, particularly when coupled with mass spectrometry (GC-MS), can offer high sensitivity for impurity detection.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an invaluable tool for the structural elucidation of unknown impurities and for highly sensitive quantification when coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) represents the state-of-the-art for the determination of drugs and their metabolites/impurities in complex matrices like plasma and for the characterization of degradation products. nih.govshimadzu.comresearchgate.net This technique offers superior selectivity and sensitivity compared to UV detection.

For Etodolac and its related substances, LC-MS/MS methods are developed to provide structural information and to achieve very low limits of quantification. nih.gov The technique is used in forced degradation studies to identify the products formed under stress conditions such as acid, base, oxidation, and heat, providing insight into the stability of the drug molecule. shimadzu.comresearchgate.net

A validated LC-MS/MS method has been established for the enantioselective analysis of Etodolac in human plasma. nih.gov This method utilizes a chiral column for separation, followed by tandem mass spectrometry for detection, monitoring specific precursor-to-product ion transitions. nih.gov Such an approach provides the high degree of specificity and sensitivity required for bioanalytical studies and could be readily adapted for the trace-level quantification of this compound.

Table of LC-MS/MS Parameters for Enantioselective Analysis of Etodolac (Applicable for the analysis of this compound)

ParameterDescription
Chromatography Chiral HPLC (e.g., Chiralcel® OD-H column) nih.gov
Ionization Mode Electrospray Ionization (ESI), typically negative mode for acidic drugs nih.gov
Mass Analyzer Triple Quadrupole
Scan Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion [M-H]⁻ (Etodolac) m/z 286 nih.gov
Product Ion (Etodolac) m/z 242 nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF) is a powerful and highly sensitive analytical technique used for the identification and characterization of drug metabolites. This hybrid method combines the superior separation capabilities of UPLC with the high-resolution and accurate mass measurement of QToF mass spectrometry mdpi.comresearchgate.netnih.gov.

The methodology is particularly suited for analyzing complex biological matrices. In the context of etodolac metabolism, a sample would first undergo separation on a UPLC system, often using a C18 column, to isolate the parent drug from its various metabolites, including this compound mdpi.com. Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is typically used to generate ions, which are then analyzed by the QToF instrument. This provides high-resolution mass data, enabling the determination of the elemental composition of the metabolites with a high degree of confidence technologynetworks.com. This technique is instrumental in profiling metabolites from in-vitro studies, such as those involving human liver cell lines or chicken liver tissue, to understand the biotransformation pathways of the parent drug technologynetworks.com.

Spectroscopic Methods

Spectroscopic methods are fundamental in the analysis of pharmaceutical compounds, offering capabilities for both quantification and structural elucidation.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds in bulk and dosage forms. researchgate.net The method is based on the principle that a molecule absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert law). For a compound to be analyzed by this method, it must possess a chromophore, a part of the molecule responsible for absorbing UV or visible light. This compound, containing a pyrano[3,4-b]indole ring system, has the necessary chromophoric structure for UV analysis.

Method development for this compound would involve scanning a dilute solution in a suitable solvent, such as methanol, across the UV-visible spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax) . Studies on the parent compound, etodolac, and its related impurities have identified several key wavelengths for detection, including 221 nm and 281 nm, which would serve as a starting point for the analysis of this compound. sci-hub.se Another approach, difference spectroscopy, utilizes the spectral shifts that occur in acidic versus basic media (e.g., 0.01 N HCl and 0.01 N NaOH), with measurements taken at a specific wavelength like 225 nm, to enhance specificity and reduce interference from excipients gyanvihar.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. springernature.com It provides detailed information about the carbon-hydrogen framework of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For structural confirmation of this compound, its NMR spectra would be compared directly with the known spectra of etodolac. chemicalbook.com The key structural difference is the absence of an ethyl group at the 8-position of the indole (B1671886) ring. This difference would manifest in the NMR spectra in a clear and unambiguous manner:

¹H NMR: The spectrum of etodolac shows characteristic signals for an ethyl group—a quartet and a triplet. The ¹H NMR spectrum of this compound would be conspicuously missing these signals. Instead, a signal corresponding to the proton directly attached to the 8-position of the aromatic ring would be observed.

¹³C NMR: Similarly, the ¹³C NMR spectrum of this compound would lack the two distinct resonance signals corresponding to the methyl (-CH₃) and methylene (-CH₂) carbons of the ethyl group present in etodolac.

This direct comparison allows for unequivocal confirmation of the "desethyl" structure.

Method Validation Parameters for Analytical Assays

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Conference on Harmonization (ICH). researchgate.netaustinpublishinggroup.com Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific analyte.

Linearity is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument over a specified range. austinpublishinggroup.com To establish linearity, a series of calibration standards at different concentrations are prepared and analyzed. The instrument's response (e.g., peak area in chromatography, absorbance in spectrophotometry) is then plotted against the corresponding concentration to generate a calibration curve.

The relationship is typically evaluated using linear regression analysis, which yields a correlation coefficient (r²). An r² value close to 1.000 indicates a strong linear relationship. For etodolac and its related substances, linearity has been established over various concentration ranges depending on the specific analytical method. austinpublishinggroup.comijpsr.infojgtps.com

Table 1: Examples of Linearity Parameters for Etodolac and Related Compounds This interactive table summarizes linearity data from various analytical methods. A similar validation process would be applied to assays for this compound.

Analytical Method Concentration Range Correlation Coefficient (r²)
HPLC 2-12 µg/mL 0.999
Spectrophotometry 5-30 µg/mL 0.9990
HPLC 1-25 µg/mL 0.9964
Spectrophotometry 10-60 µg/mL 0.999

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with precision and accuracy. cawood.co.uknih.gov

The LOQ is the lowest concentration of an analyte that can be quantitatively determined with an acceptable level of precision and accuracy. cawood.co.uknih.gov

These values are often calculated from the calibration curve using the standard deviation of the response (σ) and the slope (S) of the curve. researchgate.netresearchgate.net The standard formulas are:

LOD = 3.3 × (σ / S) researchgate.netsci-hub.se

LOQ = 10 × (σ / S) researchgate.netsci-hub.se

The calculated LOD and LOQ values must be experimentally verified by analyzing samples at these low concentrations. sepscience.com

Table 2: Examples of LOD and LOQ Values for Etodolac and Related Impurities This interactive table presents reported sensitivity limits from various analytical methods. These values serve as a benchmark for methods developed for this compound.

Analytical Method Analyte LOD LOQ
HPLC Etodolac Impurity-H 0.09 ppm 0.28 ppm
Spectrophotometry Etodolac 0.21 µg/mL 0.65 µg/mL
Visible Spectrophotometry Etodolac 0.2321 µg/mL 0.7235 µg/mL

Accuracy and Precision Assessments

While specific validation data for analytical methods exclusively for this compound is not extensively published in publicly available literature, the principles of accuracy and precision are fundamental to the methods used for its quantification as a related compound of Etodolac. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate stringent control over impurities. pharmacopeia.cnuspbpep.com The methods outlined in these pharmacopoeias for the analysis of Etodolac and its impurities, including this compound (also known as Etodolac EP Impurity A or Etodolac Related Compound A), are inherently validated for accuracy and precision. pharmacopeia.cnuspbpep.com

Accuracy is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. For the analysis of related compounds like this compound, this would involve adding a known quantity of the this compound reference standard to the Etodolac drug substance or product and measuring the recovery. The acceptance criteria for recovery are generally within a range of 98.0% to 102.0%.

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory variability). This is determined by performing multiple analyses of the same homogenous sample and is expressed as the relative standard deviation (RSD). For impurities, the RSD is expected to be very low, demonstrating the consistency of the analytical method.

A study on the estimation of a related compound of Etodolac, Impurity-H, demonstrated a mean percentage recovery of 108.9%, which was within the acceptance limits. researchgate.net The precision, measured as %RSD, was found to be 0.95 for repeatability and 0.55 for intermediate precision, indicating a high degree of precision for the analytical method used. researchgate.net Similar levels of accuracy and precision would be expected for the validated methods used to quantify this compound.

Specificity and Robustness Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, the analytical method must be able to distinguish it from Etodolac and other related impurities. The European Pharmacopoeia outlines a liquid chromatography method for Etodolac that specifies the relative retention times for various impurities, including Impurity A (this compound), ensuring their separation and specific quantification. uspbpep.com The USP monograph for Etodolac also provides chromatographic conditions to ensure the resolution between Etodolac and Etodolac Related Compound A is not less than 3, confirming the specificity of the method. pharmacopeia.cn

Sample Preparation Techniques for Biological Matrices (e.g., Rat Plasma, Human Plasma)

While specific protocols for the extraction of this compound from biological matrices are not detailed in the available literature, the methods used for its parent compound, Etodolac, provide a strong indication of the techniques that would be applicable. The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, which can interfere with the analysis.

For the analysis of Etodolac in rat plasma , a common sample preparation technique involves protein precipitation followed by liquid-liquid extraction. One method describes adding acetonitrile to the plasma to precipitate proteins, followed by vortexing and centrifugation. The supernatant is then injected into the HPLC system. usp.org Another study on Etodolac in rat plasma utilized a simple one-stage liquid phase extraction procedure. synzeal.com

In the context of human plasma , a liquid-liquid extraction method has been successfully employed for the analysis of Etodolac enantiomers. This procedure involved the extraction of 25µL of plasma with 1mL of a n-hexane:ethyl acetate (B1210297) (95:5) mixture. semanticscholar.org Another method for quantifying Etodolac in human plasma involved spiking blank plasma with the analyte and an internal standard. analyticachemie.in

Given the structural similarity between Etodolac and this compound, it is highly probable that these established sample preparation techniques, particularly protein precipitation and liquid-liquid extraction, would be effective for the extraction of this compound from both rat and human plasma. The specific solvents and conditions would likely require some optimization to ensure efficient recovery of the this compound metabolite.

Application in Pharmaceutical Reference Standards for Quality Control and Stability Studies

This compound is recognized as a specified impurity of Etodolac by major pharmacopoeias and is available as a pharmaceutical reference standard. uspbpep.comsynzeal.compharmaffiliates.comklivon.com Specifically, it is designated as "Etodolac EP Impurity A" in the European Pharmacopoeia and "Etodolac Related Compound A" in the United States Pharmacopeia. pharmacopeia.cnuspbpep.com

The availability of a well-characterized reference standard for this compound is essential for several aspects of pharmaceutical quality control:

Identification and Quantification of Impurities: The reference standard is used to confirm the identity of the impurity peak in a chromatogram and to accurately quantify its amount in the Etodolac drug substance and finished pharmaceutical products. The pharmacopoeial monographs set specific limits for this impurity. uspbpep.com

Method Validation: As a critical reagent, the reference standard is used during the validation of analytical methods to assess parameters such as specificity, linearity, accuracy, and precision for the quantification of this compound.

Stability Studies: In forced degradation studies, the reference standard helps in identifying and tracking the formation of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light). researchgate.netsemanticscholar.orgshimadzu.com This information is crucial for determining the degradation pathways of Etodolac and establishing the stability-indicating nature of the analytical method. Understanding the degradation profile is vital for defining the shelf-life and appropriate storage conditions for the drug product.

The use of this compound as a reference standard is, therefore, an indispensable component of the quality control strategy for Etodolac, ensuring that the drug product meets the required standards of purity and stability.

Future Directions and Research Opportunities

Exploration of Undiscovered Metabolites and Biotransformation Pathways

The biotransformation of Etodolac is extensive, primarily occurring in the liver. fda.govdrugbank.com Known metabolic pathways include hydroxylation at the 6, 7, and 8 positions of the indole (B1671886) ring, followed by glucuronidation. fda.govdrugbank.comfda.gov These hydroxylated metabolites and their corresponding glucuronides are the primary forms excreted, with renal elimination being the main route. drugbank.comnih.gov While these major pathways have been identified, the complete metabolic profile of Etodolac may not be fully elucidated, and other minor or undiscovered metabolites could exist. fda.govdrugs.com

Modern analytical techniques, particularly in the field of metabolomics, offer powerful tools to uncover these unknown metabolic fates. mdpi.com Untargeted metabolomics, for instance, can analyze plasma samples to identify a wide array of endogenous metabolites that are altered following drug administration. nih.gov Such studies have revealed that Etodolac influences various metabolic pathways beyond its primary anti-inflammatory mechanism, including those related to arachidonic acid, sphingolipids, and fatty acids. nih.gov

Future research could apply these pharmacometabolomics strategies to specifically search for 8-Desethyl Etodolac as a potential, yet-to-be-identified metabolite in human plasma or urine. This would involve administering the parent drug and utilizing high-resolution mass spectrometry to screen for the mass corresponding to this compound. Identifying this compound in vivo would provide a more complete picture of Etodolac's biotransformation and could have implications for understanding inter-individual variability in drug response.

Table 1: Known and Potential Biotransformation Pathways of Etodolac

Metabolic PathwayResulting Metabolite(s)StatusPotential Research Approach
Hydroxylation6-Hydroxyetodolac, 7-Hydroxyetodolac, 8-HydroxyetodolacIdentified fda.govdrugbank.comCharacterize enzymatic activity and potential for drug-drug interactions.
GlucuronidationEtodolac glucuronide, Hydroxylated metabolite glucuronidesIdentified drugbank.comnih.govQuantify the contribution of glucuronidation to overall clearance.
De-ethylationThis compoundHypothetical/UndiscoveredUtilize untargeted metabolomics and high-resolution mass spectrometry to screen for its presence in biological samples post-Etodolac administration. mdpi.com

Advanced Computational Modeling for Drug-Metabolite Interactions and Pharmacophore Development

Computational modeling has become an indispensable tool in modern drug discovery. In the context of this compound, these techniques can be leveraged in several ways. Firstly, molecular docking studies can predict the binding affinity and orientation of this compound within the active site of its primary targets, the cyclooxygenase (COX) enzymes (COX-1 and COX-2). researchgate.netmdpi.com By comparing the docking scores and binding interactions of this compound with those of the parent drug and its known active S-enantiomer, researchers can hypothesize whether this compound retains pharmacological activity. drugbank.comnih.gov

Furthermore, understanding the structure-activity relationship (SAR) is crucial. Computational analysis can help elucidate how the absence of the ethyl group at the 8-position influences the molecule's interaction with the COX enzymes. This information is foundational for pharmacophore development. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. By modeling the interactions of Etodolac, its active metabolites, and potential analogs like this compound, a refined pharmacophore can be constructed. researchgate.net This model would serve as a blueprint for designing new molecules with potentially higher potency, greater selectivity for COX-2 over COX-1 (to reduce gastrointestinal side effects), or novel pharmacological profiles. drugbank.comijmtlm.org

Development of Novel Analogs with Enhanced or Modified Pharmacological Properties

The chemical structure of Etodolac has served as a scaffold for the synthesis of numerous derivatives aimed at improving its therapeutic profile or exploring new activities. ijmtlm.org Research has focused on creating mutual prodrugs to mask the free carboxylic acid group responsible for gastric irritation or synthesizing derivatives with potential antimicrobial or anticancer properties. researchgate.netresearchgate.net

This compound itself represents a novel analog and a potential starting point for further chemical modification. The hydrogen atom at the 8-position, where an ethyl group is typically found in the parent molecule, provides a new site for chemical derivatization. Future research could involve synthesizing a series of compounds by adding different functional groups at this position to explore their impact on pharmacological activity. For example, adding bulky, lipophilic, or hydrogen-bonding groups could alter the compound's potency, selectivity, or pharmacokinetic properties. The synthesized analogs would then undergo rigorous pharmacological screening to evaluate their anti-inflammatory and analgesic potential, as well as their COX-1/COX-2 selectivity. uobaghdad.edu.iq This systematic approach to creating and testing new analogs is a cornerstone of medicinal chemistry, aiming to develop drugs with superior efficacy and safety. ijmtlm.org

Implications for Drug Design and Optimization Strategies

The exploration of compounds like this compound has broader implications for drug design and optimization. A comprehensive understanding of a drug's metabolic fate is critical for designing safer and more effective medications. If minor metabolites are found to be pharmacologically active or toxic, this knowledge can inform the design of new chemical entities that avoid these metabolic pathways.

The integrated approach of combining metabolic profiling, computational modeling, and synthetic chemistry creates a powerful paradigm for drug optimization.

Metabolic Insights: Identifying all metabolites, including potentially minor ones like this compound, helps build a complete safety and efficacy profile. mdpi.com

Computational Guidance: In silico tools can prioritize which novel analogs are most promising for synthesis, saving time and resources. researchgate.net These models can predict not only activity but also absorption, distribution, metabolism, and excretion (ADME) properties.

Rational Synthesis: The development of novel analogs based on a deep understanding of the SAR and pharmacophore models allows for a more targeted approach to drug discovery, moving beyond simple trial-and-error. nih.gov

Q & A

Q. How can analytical method validation for this compound comply with ICH guidelines?

  • Methodological Answer:
  • Specificity : Demonstrate resolution from related impurities via forced degradation studies.
  • Linearity : Validate over 50–150% of the target concentration (R² ≥ 0.995).
  • Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD in intra-day/inter-day assays .

Key Tables Referenced

Parameter Method Source
Dissolution rateUSP Apparatus II, pH 6.8, 50 rpm
Anti-inflammatory efficacyEgg-white-induced paw edema (rats)
Pharmacokinetic samplingLC-MS/MS, 1 ng/mL sensitivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Desethyl Etodolac
Reactant of Route 2
8-Desethyl Etodolac

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.